(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile
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Overview
Description
(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antibacterial and antifungal properties.
Medicine: It is being explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may act as a mixed-type inhibitor in certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure but differ in their fused ring systems.
1,2,4-Triazolo[1,5-a]quinazolinone: This compound has a similar quinazolinone core but differs in its substitution pattern.
Uniqueness
The uniqueness of (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N5O |
---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-(9-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-4-yl)acetonitrile |
InChI |
InChI=1S/C11H11N5O/c12-5-6-15-9-4-2-1-3-8(9)10(17)16-11(15)13-7-14-16/h7H,1-4,6H2 |
InChI Key |
QPOWQQUVBORCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=NC=N3)N2CC#N |
Origin of Product |
United States |
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